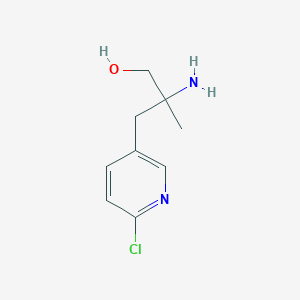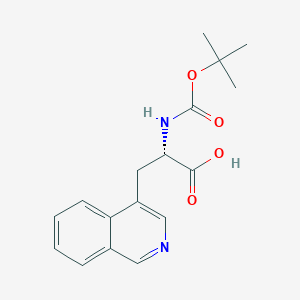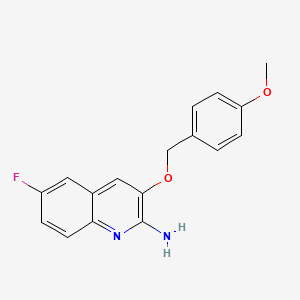
6-Fluoro-3-((4-methoxybenzyl)oxy)quinolin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Fluoro-3-((4-methoxybenzyl)oxy)quinolin-2-amine is a synthetic organic compound belonging to the quinoline family. This compound is characterized by the presence of a fluorine atom at the 6th position, a methoxybenzyl group at the 3rd position, and an amine group at the 2nd position of the quinoline ring. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-3-((4-methoxybenzyl)oxy)quinolin-2-amine typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents such as Selectfluor.
Attachment of the Methoxybenzyl Group: The methoxybenzyl group can be attached through a nucleophilic substitution reaction using 4-methoxybenzyl chloride and a suitable base.
Introduction of the Amine Group: The amine group can be introduced through a reduction reaction using reagents such as lithium aluminum hydride.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, alternative solvents, and catalysts to enhance reaction efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
6-Fluoro-3-((4-methoxybenzyl)oxy)quinolin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form quinoline N-oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the quinoline ring.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom or the methoxybenzyl group using reagents such as sodium methoxide or sodium hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acetic acid.
Reduction: Hydrogen gas, palladium catalyst, ethanol.
Substitution: Sodium methoxide, sodium hydride, dimethylformamide.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Reduced quinoline derivatives.
Substitution: Substituted quinoline derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
6-Fluoro-3-((4-methoxybenzyl)oxy)quinolin-2-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a therapeutic agent in the treatment of various diseases.
Industry: Used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 6-Fluoro-3-((4-methoxybenzyl)oxy)quinolin-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit bacterial DNA gyrase, leading to antibacterial activity, or interact with cancer cell signaling pathways, leading to anticancer effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Fluoroquinoline: A simpler derivative with similar fluorine substitution.
3-Methoxyquinoline: Lacks the fluorine atom but has a similar methoxy group.
2-Aminoquinoline: Contains an amine group but lacks the fluorine and methoxybenzyl groups.
Uniqueness
6-Fluoro-3-((4-methoxybenzyl)oxy)quinolin-2-amine is unique due to the combination of the fluorine atom, methoxybenzyl group, and amine group on the quinoline ring. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.
Eigenschaften
Molekularformel |
C17H15FN2O2 |
|---|---|
Molekulargewicht |
298.31 g/mol |
IUPAC-Name |
6-fluoro-3-[(4-methoxyphenyl)methoxy]quinolin-2-amine |
InChI |
InChI=1S/C17H15FN2O2/c1-21-14-5-2-11(3-6-14)10-22-16-9-12-8-13(18)4-7-15(12)20-17(16)19/h2-9H,10H2,1H3,(H2,19,20) |
InChI-Schlüssel |
KJGUCSTXCLXZPV-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)COC2=C(N=C3C=CC(=CC3=C2)F)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


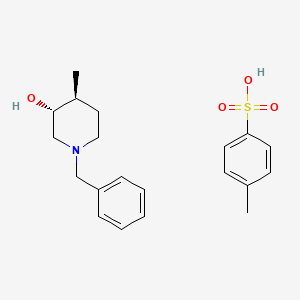
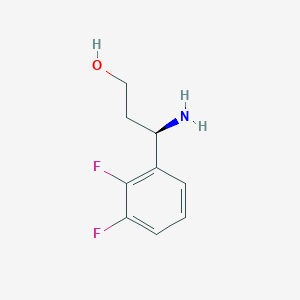
![9-Isopropyl-2-oxa-6,9-diazaspiro[4.5]decane](/img/structure/B15276665.png)
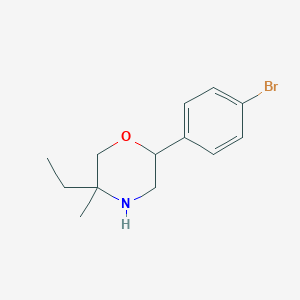
![4-[2-Amino-2-(pyrimidin-2-YL)ethyl]phenol](/img/structure/B15276677.png)
![5-(Tert-Butoxycarbonyl)Octahydrofuro[3,2-C]Pyridine-3A-Carboxylic Acid](/img/structure/B15276683.png)
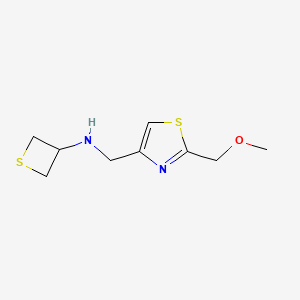


![1-{Bicyclo[2.2.2]octan-2-yl}butane-1,3-dione](/img/structure/B15276708.png)
